molecular formula C12H15ClN2O2 B1462467 N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride CAS No. 1170166-70-7

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride

Cat. No. B1462467
CAS RN: 1170166-70-7
M. Wt: 254.71 g/mol
InChI Key: KQABWOHXBIEJKT-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride, also known as LY-2183240, is a selective and potent positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

A study on triazine derivatives, closely related to the isoxazole structure of interest, demonstrated their efficacy as corrosion inhibitors for N80 steel in acidic media. These compounds, including one with a methoxyphenyl isoxazole moiety, showed increased inhibition efficiency with higher concentrations and were found to adhere to the Langmuir adsorption isotherm, indicating their potential as mixed-type inhibitors (Yadav et al., 2015).

Antimicrobial and Antifungal Activities

Research into isoxazol-5-one derivatives highlighted their antimicrobial and antifungal properties. Specifically, compounds synthesized from ethyl acetoacetate and hydroxylamine hydrochloride demonstrated activity against gram-positive bacteria such as Staphylococcus aureus and showed antifungal activity comparable to standard drugs against Candida albicans (Banpurkar et al., 2018).

Anticancer Activity

Another segment of research focused on the design, synthesis, and evaluation of isoxazole derivatives for anticancer activity. A study found that a series of isoxazole-thiazol-amine derivatives exhibited good to moderate activity against various human cancer cell lines, highlighting the potential of such structures in anticancer drug development (Yakantham et al., 2019).

Green Chemistry Synthesis

In an effort to promote environmentally friendly chemistry, one study described the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using an agro-waste-based solvent medium. This green synthesis approach not only produced high yields of isoxazole derivatives but also demonstrated significant anticancer activity against lung cancer cells, emphasizing the importance of sustainable methods in pharmaceutical research (Badiger et al., 2022).

Biochemical Analysis

Biochemical Properties

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific proteins involved in signal transduction pathways, thereby modulating their activity. The nature of these interactions is often characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it has been observed to impact cell proliferation and apoptosis, making it a valuable tool for studying cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, as it may accumulate in certain tissues or organelles, leading to localized effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, or to the mitochondria, where it can affect energy production and metabolic processes .

properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-13-8-11-7-12(14-16-11)9-3-5-10(15-2)6-4-9;/h3-7,13H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQABWOHXBIEJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NO1)C2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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